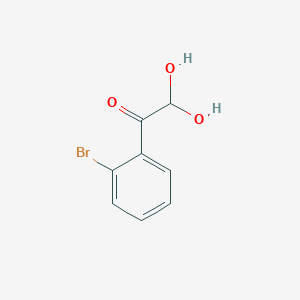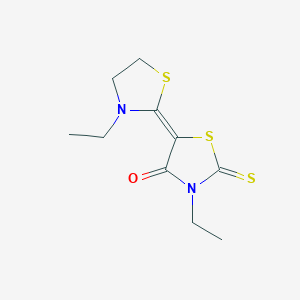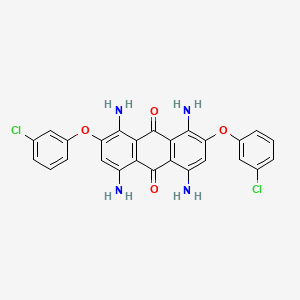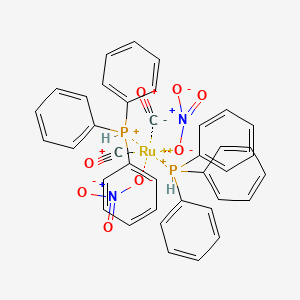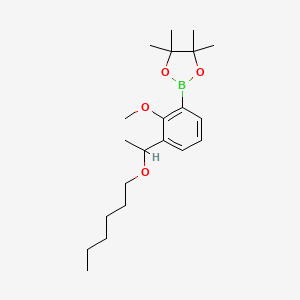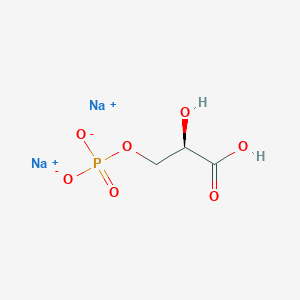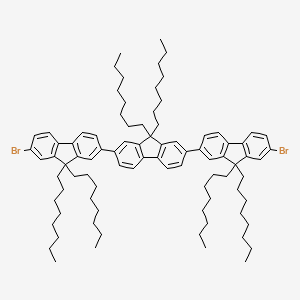
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene: is a complex organic compound belonging to the fluorene family. This compound is characterized by its unique structure, which includes multiple bromine atoms and long alkyl chains. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene typically involves multiple steps:
-
Bromination of Fluorene: : The initial step involves the bromination of fluorene to introduce bromine atoms at specific positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
-
Alkylation: : The next step is the alkylation of the brominated fluorene to introduce the dioctyl groups. This is typically done using an alkyl halide (e.g., octyl bromide) in the presence of a strong base like potassium tert-butoxide.
-
Coupling Reaction: : The final step involves coupling the alkylated brominated fluorene units to form the desired compound. This is often achieved using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of fluorene is reacted with the brominated fluorene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The bromine atoms in 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used, while reducing agents include lithium aluminum hydride.
-
Coupling Reactions: : As mentioned earlier, the compound can participate in coupling reactions such as Suzuki coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium tert-butoxide: Used for alkylation.
Palladium Catalyst: Used for coupling reactions.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorenylamine derivative.
科学研究应用
Chemistry
In chemistry, 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying the effects of alkyl chains and bromine atoms on the electronic properties of fluorene derivatives.
Biology and Medicine
While its primary applications are in materials science, there is potential for its use in biological and medical research. For example, its derivatives could be explored for use in drug delivery systems or as fluorescent probes in imaging techniques.
Industry
In industry, this compound is crucial for the development of organic electronic devices. It is used in the fabrication of OLEDs, which are employed in display technologies for smartphones, televisions, and other electronic devices. Additionally, it is used in OPVs for solar energy harvesting.
作用机制
The mechanism by which 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene exerts its effects is primarily related to its electronic properties. The presence of bromine atoms and long alkyl chains influences the compound’s ability to absorb and emit light, making it suitable for use in optoelectronic applications. The molecular targets and pathways involved are typically related to the electronic interactions within the material, which affect its conductivity and luminescence.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Lacks the additional fluorene units but shares similar bromination and alkylation patterns.
9,9-Dioctylfluorene: A simpler compound without bromine atoms, used as a precursor in various syntheses.
2,7-Bis(9,9-dioctylfluoren-2-yl)fluorene: Similar structure but without bromine atoms, used in similar applications.
Uniqueness
What sets 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene apart is its combination of bromine atoms and long alkyl chains, which significantly enhance its electronic properties. This makes it particularly valuable for high-performance optoelectronic devices, where stability and efficiency are crucial.
属性
分子式 |
C87H120Br2 |
|---|---|
分子量 |
1325.7 g/mol |
IUPAC 名称 |
2,7-bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C87H120Br2/c1-7-13-19-25-31-37-55-85(56-38-32-26-20-14-8-2)79-61-67(69-45-51-75-77-53-47-71(88)65-83(77)86(81(75)63-69,57-39-33-27-21-15-9-3)58-40-34-28-22-16-10-4)43-49-73(79)74-50-44-68(62-80(74)85)70-46-52-76-78-54-48-72(89)66-84(78)87(82(76)64-70,59-41-35-29-23-17-11-5)60-42-36-30-24-18-12-6/h43-54,61-66H,7-42,55-60H2,1-6H3 |
InChI 键 |
WSECMJSPFXJHHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


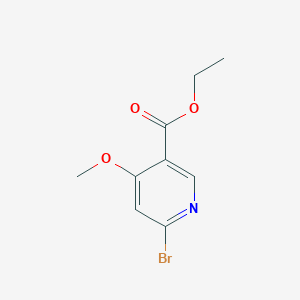
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
